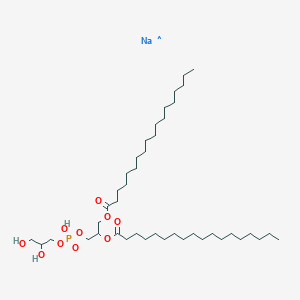
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt is a synthetic phospholipid compound. It is composed of a glycerol backbone esterified with two stearic acid molecules and a phosphatidyl group linked to another glycerol molecule. This compound is commonly used in various scientific research applications due to its unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt is typically synthesized through the esterification of glycerol with stearic acid, followed by the phosphorylation of the resulting diacylglycerol. The final step involves the addition of a glycerol molecule to form the phosphatidylglycerol structure. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.
Substitution: The phosphatidyl group can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted phosphatidyl derivatives. These products have distinct properties and applications in various fields .
Applications De Recherche Scientifique
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a model compound for studying lipid behavior and interactions.
Biology: The compound is utilized in membrane studies and as a component in liposome formulations.
Medicine: It is employed in drug delivery systems, particularly in liposomal formulations for targeted drug delivery.
Industry: The compound is used in the formulation of various cosmetic and pharmaceutical products.
Mécanisme D'action
The mechanism of action of 1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt involves its incorporation into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function. These interactions are crucial for its role in drug delivery and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt: This compound has shorter fatty acid chains compared to 1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt, resulting in different physical properties.
1,2-Dioleoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt: This compound contains unsaturated fatty acid chains, which affect its behavior in lipid bilayers.
Uniqueness
This compound is unique due to its long, saturated fatty acid chains, which confer specific properties such as high melting temperature and stability. These characteristics make it particularly suitable for applications requiring stable lipid structures .
Propriétés
Formule moléculaire |
C42H83NaO10P |
|---|---|
Poids moléculaire |
802.1 g/mol |
InChI |
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48); |
Clé InChI |
IUBKCLFRZBJGPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















